molecular formula C14H15F2NO4 B2505303 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate CAS No. 866009-31-6

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate

Cat. No.: B2505303
CAS No.: 866009-31-6
M. Wt: 299.274
InChI Key: VRFMERBSLPBMGF-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate is a synthetic organic compound characterized by the presence of a difluorophenyl group, a morpholino group, and an oxoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluoroaniline, undergoes acylation with acetic anhydride to form 2,6-difluoroacetanilide.

    Introduction of the Morpholino Group: The difluoroacetanilide is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to introduce the morpholino group.

    Formation of the Oxoethyl Acetate Moiety: The final step involves the reaction of the intermediate with ethyl chloroformate to form the oxoethyl acetate moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the morpholino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)-2-piperidino-2-oxoethyl acetate
  • 1-(2,6-Difluorophenyl)-2-pyrrolidino-2-oxoethyl acetate
  • 1-(2,6-Difluorophenyl)-2-azetidino-2-oxoethyl acetate

Comparison: 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate is unique due to the presence of the morpholino group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different cyclic amine groups, such as piperidine, pyrrolidine, or azetidine. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

[1-(2,6-difluorophenyl)-2-morpholin-4-yl-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c1-9(18)21-13(12-10(15)3-2-4-11(12)16)14(19)17-5-7-20-8-6-17/h2-4,13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFMERBSLPBMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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